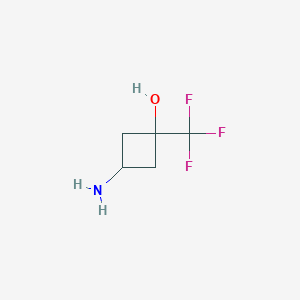

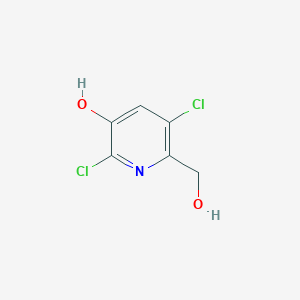

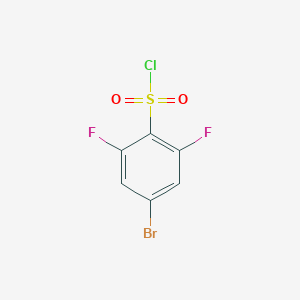

![molecular formula C9H7N3O4S B1393051 {2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1283108-53-1](/img/structure/B1393051.png)

{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Descripción general

Descripción

“{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a compound with the molecular formula C9H7N3O4S . It’s a compound of interest in the field of chemistry and biochemistry .

Synthesis Analysis

The synthesis of compounds similar to “{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” has been reported. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully coupled to a resin-bound peptide using different reaction conditions .Molecular Structure Analysis

The molecular structure of “{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives have been studied extensively. For instance, isoxazolone derivatives have been found to be reversible competitive inhibitors of human neutrophil elastase (HNE) .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Characterization of Amino Acids

- Overview: Researchers synthesized erythro- and threo-amino acids, including isomers of tricholomic acid, and investigated their pharmacological activity at glutamate receptors. They compared their profiles to selective NMDA receptor antagonists, assessing the impact of varying distances between amino acid moieties and acid groups (Conti et al., 2007).

Preparation of Chemical Modifiers for Antibiotics

- Overview: The synthesis of Z-isomers of amino-thiadiazol-acetic acid, used as acyl moieties in cephem antibiotics, was performed. This study explored various methods, including reactions with aminoisoxazoles, to efficiently create these compounds (Tatsuta et al., 1994).

Antifungal Activity of Rhodanineacetic Acid Derivatives

- Overview: Rhodanine-3-acetic acid derivatives were synthesized and tested for antifungal effects. The study analyzed lipophilicity and tested compounds against fungal species, finding specific derivatives that inhibited the growth of Candida and Trichosporon species (Doležel et al., 2009).

Synthesis and Applications in Medicinal Chemistry

- Overview: The synthesis of enantiopure isomers of erythro- and threo-amino acids was achieved, and their pharmacological profiles were assessed. Specific stereoisomers showed varying activities at AMPA, KA, and NMDA receptors, as well as at metabotropic glutamate receptors (Pinto et al., 2008).

Synthesis of Heterocyclic γ-Amino Acids

- Overview: A short and versatile chemical route to orthogonally protected amino-thiazole-carboxylic acids (ATCs) was reported. These compounds are useful in mimicking protein secondary structures and offer a method to introduce various lateral chains (Mathieu et al., 2015).

Antibacterial and Antifungal Properties

- Overview: The synthesis of 2-amino-thiazole-carboxylic acid derivatives and their evaluation for antibacterial and antifungal activities was conducted. The study aimed to develop new compounds with potential antimicrobial properties (Dulaimy et al., 2017).

Novel Bi-Heterocycles for Anti-Diabetic Agents

- Overview: A new series of bi-heterocyclic compounds was synthesized and evaluated for their enzyme inhibition and cytotoxic behavior. These compounds exhibited significant potential as anti-diabetic agents (Abbasi et al., 2020).

Safety and Hazards

Direcciones Futuras

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant interest . Therefore, it is imperative to develop new eco-friendly synthetic strategies for compounds like "{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid" .

Mecanismo De Acción

Target of Action

Isoxazoles, a key structural component of this compound, are known to interact with a variety of biological targets due to their synthetic availability, special chemical and biological properties .

Mode of Action

Isoxazoles are known to possess different types of biological activity, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the isoxazole ring in the compound may influence its pharmacokinetic properties .

Result of Action

Isoxazoles are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of isoxazoles has been found to be influenced by various environmental factors .

Propiedades

IUPAC Name |

2-[2-(1,2-oxazole-5-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-7(14)3-5-4-17-9(11-5)12-8(15)6-1-2-10-16-6/h1-2,4H,3H2,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXSYPSVTLWBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

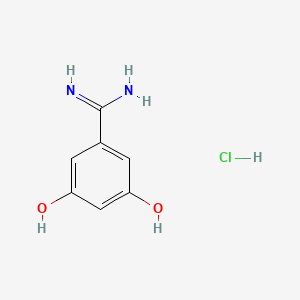

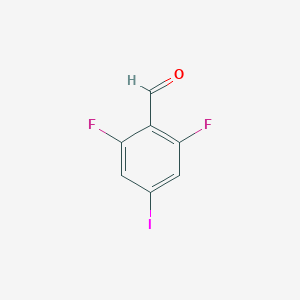

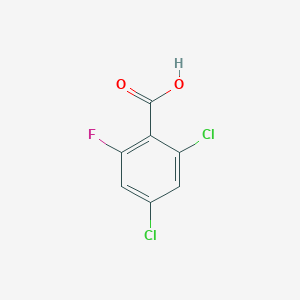

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)

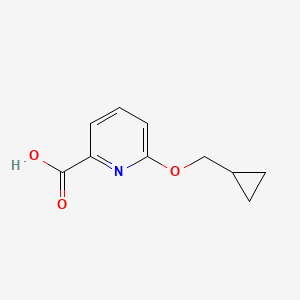

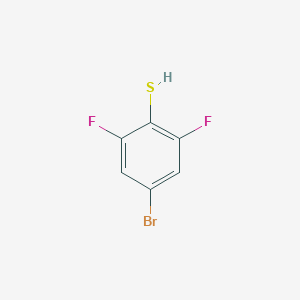

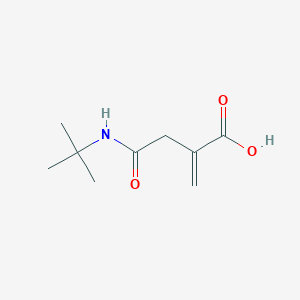

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

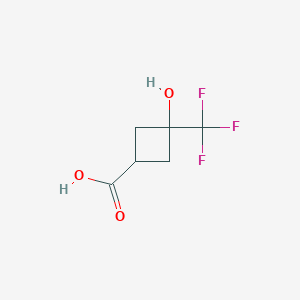

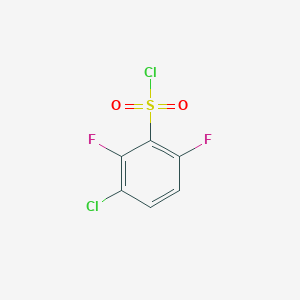

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)